(2S)-2-((2-(((2S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
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Overview
Description
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine is an organic compound characterized by the presence of two hydroxymethyl groups attached to a 1,2-ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with appropriate aldehydes or ketones under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)ethylenediamine: Similar structure but lacks the chiral centers.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups instead of hydroxymethyl groups.
N,N’-Bis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups, providing different steric and electronic properties.
Uniqueness
N-[(S)-1-(Hydroxymethyl)propyl]-N’-[(S)-1-(hydroxymethyl)ethyl]-1,2-ethanediamine is unique due to its chiral centers and specific hydroxymethyl substitutions. These features can impart distinct biological activity and chemical reactivity compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
361391-34-6 |
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Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
RWYZFXHQVKQJFO-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](C)CO |
Canonical SMILES |
CCC(CO)NCCNC(C)CO |
Origin of Product |
United States |
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